molecular formula C27H27FN4O2 B2967439 N-[4-(diethylamino)-2-methylphenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005295-33-9

N-[4-(diethylamino)-2-methylphenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2967439
CAS No.: 1005295-33-9
M. Wt: 458.537
InChI Key: OEEIRHBAJJSJRK-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)-2-methylphenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative characterized by a carboxamide group at position 3 and a 4-fluorophenylmethyl substituent at position 1 of the naphthyridine core. The diethylamino and methyl groups on the phenyl ring (position 4 and 2, respectively) confer distinct electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profiles. 1,8-Naphthyridine derivatives are renowned for their broad biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, often attributed to their ability to intercalate with DNA or inhibit bacterial efflux pumps .

This compound’s design leverages the 1,8-naphthyridine scaffold’s capacity for hydrogen bonding and π-π stacking, while the fluorophenyl and diethylamino groups enhance lipophilicity and target binding. Its synthesis likely involves coupling reactions between substituted naphthyridine intermediates and aromatic amines, as seen in analogous compounds .

Properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN4O2/c1-4-31(5-2)22-12-13-24(18(3)15-22)30-26(33)23-16-20-7-6-14-29-25(20)32(27(23)34)17-19-8-10-21(28)11-9-19/h6-16H,4-5,17H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEIRHBAJJSJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(diethylamino)-2-methylphenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the naphthyridine core, followed by the introduction of the fluorophenyl group and the diethylamino substituent. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-[4-(diethylamino)-2-methylphenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group, using reagents like alkyl halides.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[4-(diethylamino)-2-methylphenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the fluorophenyl group may enhance binding affinity. The naphthyridine core plays a crucial role in the compound’s stability and reactivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

  • Bioavailability : Carboxamide derivatives generally exhibit better oral bioavailability than carboxylic acids due to reduced ionization at physiological pH .

Pharmacological Activity Comparisons

Antibiotic Potentiation

1,8-Naphthyridine derivatives, including the target compound, are known to enhance fluoroquinolone efficacy by inhibiting bacterial efflux pumps (e.g., NorA, MepA). For instance:

  • N-{6-[(2,2-dimethyl-4,6-dioxo-[1,3]-dioxane-5-ylidenemethyl)-amino]-pyridin-2-yl}-acetamide () shows synergistic activity with ciprofloxacin by efflux pump inhibition .
  • The target compound’s diethylamino group may improve binding to pump proteins via hydrophobic interactions, whereas hydroxyl-containing analogs (e.g., ) might prioritize solubility over potency.

Anticancer and Enzyme Inhibition

  • 3-((Diethylamino)methyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one () demonstrates inhibitory activity against kinases and proteases, attributed to the basic diethylaminomethyl side chain .
  • The target compound’s 4-fluorophenylmethyl group could enhance DNA intercalation, a mechanism less prominent in non-fluorinated analogs .

Biological Activity

N-[4-(diethylamino)-2-methylphenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, also known as G775-0318, is a compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of G775-0318 is C23H31FN4O3C_{23}H_{31}FN_{4}O_{3} with a molecular weight of approximately 432.53 g/mol. The compound features a naphthyridine core, which is significant for its biological activity.

Structural Characteristics:

  • IUPAC Name: this compound
  • SMILES Notation: CCN(CC)c(cc1)cc(C)c1NC(CN(CCCN1Cc(cc2)ccc2F)S1(=O)=O)=O

Biological Activities

G775-0318 exhibits a variety of biological activities, primarily due to the 1,8-naphthyridine scaffold. Research indicates that derivatives of this class possess significant antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.

Antimicrobial Activity

Studies have shown that 1,8-naphthyridine derivatives can enhance the efficacy of existing antibiotics against multi-resistant bacterial strains. For instance, G775-0318 has been evaluated for its ability to potentiate fluoroquinolone antibiotics against resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The compound has demonstrated promising anticancer activity in various in vitro studies. It has been noted for its ability to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

G775-0318 has also been reported to exhibit anti-inflammatory properties. Its action may involve the modulation of inflammatory cytokines and the inhibition of pathways leading to inflammation .

The biological activity of G775-0318 can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical cellular processes such as proliferation and inflammation.
  • Receptor Modulation: It can interact with various receptors affecting neurotransmission and inflammatory responses.
  • DNA Interaction: As with many naphthyridine derivatives, there may be a direct interaction with DNA or RNA that disrupts replication in pathogenic organisms or cancer cells.

Case Studies and Research Findings

Several studies have highlighted the efficacy of G775-0318 in different biological contexts:

StudyFindings
Demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Showed enhanced antibiotic activity against resistant strains when combined with fluoroquinolones.
Reported significant anti-inflammatory effects in murine models.

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